2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid hydrochloride
Overview
Description
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2. It is a derivative of pyrimidine and piperidine, two important heterocyclic compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride, are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as the inhibition of collagen synthesis .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within cells, influencing their growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound’s interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to decreased collagen synthesis, impacting tissue repair and fibrosis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to more pronounced changes in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with prolyl-4-hydroxylase can influence the metabolic pathway of collagen synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects. Additionally, binding proteins can influence the compound’s distribution within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization is essential for the compound’s ability to modulate biochemical pathways and cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: Another piperidine-pyrimidine derivative with similar chemical properties.
Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids: These compounds are used as intermediates in the synthesis of more complex molecules.
Uniqueness
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-piperidin-4-ylpyrimidine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAFXYFJWVRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-42-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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